molecular formula C31H31ClN4O4 B2963045 N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931320-00-2

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2963045
CAS No.: 931320-00-2
M. Wt: 559.06
InChI Key: FQFZPYOFJGBEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzamide derivative featuring a quinazolin-dione core substituted with a 2-(cyclopentylamino)-2-oxoethyl group at the N1 position and a 4-(4-chlorophenethyl)benzamide moiety at the C3-methyl position. The quinazolin-dione scaffold is known for its pharmacological versatility, with modifications to its substituents often influencing bioactivity, solubility, and target selectivity .

Properties

CAS No.

931320-00-2

Molecular Formula

C31H31ClN4O4

Molecular Weight

559.06

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C31H31ClN4O4/c32-24-15-11-21(12-16-24)17-18-33-29(38)23-13-9-22(10-14-23)19-36-30(39)26-7-3-4-8-27(26)35(31(36)40)20-28(37)34-25-5-1-2-6-25/h3-4,7-16,25H,1-2,5-6,17-20H2,(H,33,38)(H,34,37)

InChI Key

FQFZPYOFJGBEOV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl

solubility

soluble

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

N 4 chlorophenethyl 4 1 2 cyclopentylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide\text{N 4 chlorophenethyl 4 1 2 cyclopentylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and cell signaling pathways. The presence of the quinazoline moiety suggests potential inhibitory effects on kinases and other regulatory proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds, providing insights into the expected efficacy of this compound. For instance:

Compound% Inhibition (100 µM)IC50 (µM)Reference
11b0-
12b81 ± 6.9-
12c55 ± 15.2-

These findings suggest that modifications in the chemical structure can significantly enhance or diminish biological activity.

Cytotoxicity Assays

Cytotoxicity against various cancer cell lines has been evaluated using the MTS assay. The compound's derivatives showed varying levels of cytotoxicity, indicating a structure-dependent activity profile.

Study on Quinazoline Derivatives

A study focused on quinazoline derivatives demonstrated that modifications at the 4-position significantly affected the inhibition of cancer cell proliferation. The introduction of different substituents led to variations in potency and selectivity towards specific cancer types.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of a cyclopentyl group enhances interaction with target proteins, potentially increasing binding affinity and inhibitory effects. The chlorophenyl moiety also contributes to improved solubility and bioavailability.

Comparison with Similar Compounds

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

  • Structural Features : Retains the quinazolin-dione core and acetamide linkage but substitutes the 4-chlorophenethyl group with a 2,4-dichlorophenylmethyl moiety.

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

  • Structural Features: Features a phenyl group at the C2 position of the quinazolinone and an ethylamino substituent on the acetamide.
  • Biological Activity : Demonstrates anti-inflammatory activity surpassing diclofenac in preclinical models, with moderate ulcerogenic risk .
  • Key Difference: The ethylamino group’s smaller size compared to cyclopentylamino may reduce lipophilicity, affecting tissue distribution .

Analogues with Modified Acetamide Side Chains

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

  • Structural Features: Replaces cyclopentylamino with dipropylamino in the acetamide side chain.
  • Key Difference: Dipropylamino’s linear alkyl chains may reduce steric hindrance compared to the cyclic cyclopentyl group, possibly altering receptor binding kinetics .

Heterocyclic and Halogen-Substituted Analogues

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

  • Structural Features: Incorporates a 1,3,5-oxadiazine ring instead of quinazolinone, with a trichloromethyl group and 4-chlorophenyl substituent.
  • Synthesis : Dehydrosulfurization methods using DCC or I₂/Et₃N yield high-purity products, suggesting robustness in heterocyclic synthesis .
  • Key Difference: The oxadiazine core may engage in different hydrogen-bonding interactions compared to quinazolinone, affecting target selectivity .

4-(1H-Tetrazol-1-yl)benzamide Derivatives

  • Structural Features: Substitutes the quinazolinone core with tetrazole and chromenone groups.
  • Biological Activity : Fluorinated derivatives (e.g., Example 53 in ) highlight the role of halogenation in enhancing metabolic stability and target affinity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Quinazolin-dione Cyclopentylamino, 4-chlorophenethyl Under investigation
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-dione 2,4-Dichlorophenylmethyl Anticonvulsant (preclinical)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Phenyl, ethylamino Anti-inflammatory
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines 1,3,5-Oxadiazine Trichloromethyl, 4-chlorophenyl Not reported

Research Findings and Implications

  • Synthetic Flexibility: Modifications to the acetamide side chain (e.g., cyclopentylamino vs. dipropylamino) are achievable via nucleophilic substitution, as shown in and .
  • NMR Profiling: demonstrates that substituents on the quinazolinone’s methyl group (e.g., benzamide vs. phenyl) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural validation .
  • Biological Impact: The cyclopentylamino group’s bulk may enhance target affinity compared to smaller alkylamines, while the 4-chlorophenethyl group’s halogen could improve pharmacokinetics via reduced CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.